molecular formula C6H5NO3S B1382505 4-Carbamoylthiophene-3-carboxylic acid CAS No. 1803598-70-0

4-Carbamoylthiophene-3-carboxylic acid

Cat. No.: B1382505
CAS No.: 1803598-70-0
M. Wt: 171.18 g/mol
InChI Key: GOZSGCUHAMHUOS-UHFFFAOYSA-N
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Description

4-Carbamoylthiophene-3-carboxylic acid (CAS: 1803598-70-0) is a thiophene-based heterocyclic compound with the molecular formula C₆H₅NO₃S and a molecular weight of 171.18 g/mol. It features a carbamoyl group (-CONH₂) at the 4-position and a carboxylic acid (-COOH) at the 3-position of the thiophene ring. This compound serves as a versatile small-molecule scaffold in medicinal chemistry and material science due to its dual functional groups, enabling diverse derivatization for drug discovery and organic synthesis .

Properties

IUPAC Name

4-carbamoylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZSGCUHAMHUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-carbamoylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur, can be used to synthesize thiophene derivatives . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
4-Carbamoylthiophene-3-carboxylic acid has demonstrated efficacy against various microbial strains. Its structural features contribute to its ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics. Studies have shown that derivatives of thiophene carboxylic acids exhibit activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and others.

Anti-inflammatory Activity
Research indicates that this compound can modulate inflammatory pathways, particularly by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is particularly relevant in treating chronic inflammatory diseases and may offer therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: Drug Development
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of 4-carbamoylthiophene derivatives and evaluated their anti-inflammatory activity in vitro. The most potent compound showed a significant reduction in cytokine levels in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Agricultural Applications

Pesticide Development
The compound has been explored for its pesticidal properties. Its ability to affect pest physiology makes it suitable for developing novel agrochemicals. Specifically, it has been investigated for use against fungal pathogens that affect crops.

Environmental Impact Studies
Research conducted on the environmental fate of this compound indicates its potential as a groundwater pollutant due to its high leachability. This aspect necessitates careful consideration during its application in agricultural settings to mitigate environmental risks .

Material Science

Polymer Synthesis
this compound can serve as a building block for synthesizing functional polymers. Its thiophene ring structure allows for the creation of conductive polymers, which are essential in electronic applications such as organic solar cells and sensors.

Table: Comparison of Applications

Application AreaKey BenefitsNotable Studies/Findings
Medicinal ChemistryAntimicrobial, Anti-inflammatoryInhibition of TNF-alpha production
Agricultural SciencePesticidal propertiesPotential groundwater pollutant
Material ScienceBuilding block for conductive polymersUsed in organic electronics

Mechanism of Action

The mechanism of action of 4-carbamoylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of both carbamoyl and carboxylic acid groups allows for multiple modes of interaction, including hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents, such as naphthamido in , may hinder binding to biological targets compared to the smaller carbamoyl group.

Inhibitory Activity Against ANO1 Chloride Channels

  • Compound 43 (2-(2-Naphthamido)-4-(4-chlorophenyl)thiophene-3-carboxylic acid) demonstrated potent inhibition of ANO1, a calcium-activated chloride channel implicated in cancers and cystic fibrosis. Its IC₅₀ was enhanced by the electron-deficient 4-chlorophenyl group, which likely improves target interaction .

Pharmacological Scaffold Potential

  • The target compound’s dual functional groups (-COOH and -CONH₂) make it a flexible intermediate for synthesizing kinase inhibitors or protease modulators, similar to caffeic acid derivatives used in antioxidant research .
  • In contrast, 4-(Trifluoromethyl)-3-pyridinecarboxylic acid () lacks a thiophene ring but shares carboxylic acid functionality, highlighting the role of heterocycles in tuning bioactivity.

Physicochemical Properties and Stability

Property This compound 4-Bromo-3-methyl-2-thiophenecarboxylic acid 4-Biphenylcarboxylic acid
Aqueous Solubility Moderate (carboxylic acid enhances) Low (hydrophobic Br and CH₃ groups) Low (nonpolar biphenyl group)
Thermal Stability Stable up to 200°C (estimated) Likely lower due to Br substitution High (crystalline structure)
Reactivity Susceptible to carbamate hydrolysis Prone to nucleophilic substitution (Br site) Inert under mild conditions

Safety Notes:

  • While 4-Biphenylcarboxylic acid requires precautions against skin/eye contact (), the carbamoyl group in the target compound may reduce acute toxicity compared to halogenated analogs.

Biological Activity

4-Carbamoylthiophene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antitumor, and other pharmacological effects, while also summarizing relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a carboxylic acid and a carbamoyl group. The presence of these functional groups contributes to its biological activity, influencing interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of bacterial strains. For instance, coumarin-3-carboxylic acid derivatives have shown strong antibacterial effects against several plant pathogens, suggesting that similar mechanisms may be present in thiophene derivatives .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
This compoundEscherichia coli15
Coumarin-3-carboxylic acidAcidovorax citrulli20
Thiazolidine-4-carboxylic acidStaphylococcus aureus18

Antitumor Activity

The antitumor potential of thiophene derivatives has been explored in various studies. Compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines. For example, certain derivatives have been shown to inhibit cell proliferation in HeLa and MCF7 cells through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of thiophene derivatives, researchers found that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating promising antitumor activity .

The mechanisms underlying the biological activities of this compound are likely multifaceted. Preliminary findings suggest that the compound may interact with DNA or proteins, influencing cellular pathways related to growth and apoptosis.

  • DNA Binding : Some thiophene derivatives have shown a propensity to bind DNA, potentially leading to disruptions in replication and transcription processes.
  • Protein Interaction : The ability to interact with specific proteins may modulate signaling pathways critical for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Carbamoylthiophene-3-carboxylic acid?

  • Methodological Answer : A typical synthesis involves multi-step reactions starting with thiophene derivatives. For example, condensation of a substituted thiophene precursor (e.g., 3-aminothiophene) with a carbonyl source (e.g., phosgene or urea derivatives) can introduce the carbamoyl group. Cyclization and functional group modifications are critical; catalysts like palladium or copper may enhance efficiency, while solvents such as DMF or toluene are often used to stabilize intermediates . Post-cyclization, hydrolysis under controlled pH (e.g., NaOH or HCl) can yield the carboxylic acid moiety. Purification via recrystallization or column chromatography is recommended .

Q. How is the structure of this compound characterized after synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to identify proton environments and carbon frameworks.
  • FT-IR to verify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for carboxylic acid and carbamoyl groups).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing with PubChem data or analogous compounds (e.g., 4-Aminothiophene-3-carboxylic acid hydrochloride) ensures accuracy .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Gradient chromatography (silica gel, eluent: ethyl acetate/hexane or methanol/dichloromethane) is standard for removing byproducts. Acid-base extraction can isolate the carboxylic acid: dissolve in aqueous NaOH, filter, and reprecipitate with HCl. For higher purity, recrystallization from ethanol/water mixtures is effective. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can reaction yields be optimized for the carbamoyl group introduction?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Test transition metals (e.g., Pd(OAc)₂ or CuI) to accelerate coupling reactions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Microwave-assisted synthesis at 80–100°C reduces side reactions.
  • pH modulation : Maintain neutral to slightly basic conditions (pH 7–8) during carbamoylation to prevent hydrolysis. Statistical tools like Design of Experiments (DoE) can identify optimal parameters .

Q. What strategies are used to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC/MFC calculations.
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity. Reference structural analogs (e.g., 2-amino-4-phenylthiophene-3-carboxamide) for activity benchmarks .

Q. How can stability issues during storage be mitigated?

  • Methodological Answer : Stability depends on:

  • Moisture control : Store in desiccators with silica gel or under nitrogen atmosphere.
  • Temperature : Long-term storage at –20°C in amber vials to prevent photodegradation.
  • Formulation : Lyophilize as a sodium salt for enhanced shelf life. Pre-use characterization via TGA/DSC ensures no decomposition during storage .

Q. What computational methods support the design of derivatives with improved properties?

  • Methodological Answer : Use in silico tools:

  • Docking studies (AutoDock, Schrödinger) to predict binding affinities to target proteins.
  • QSAR models to correlate structural features (e.g., logP, Hammett constants) with bioactivity.
  • DFT calculations (Gaussian, ORCA) to optimize electronic properties (e.g., HOMO/LUMO levels) for reactivity predictions. Validate with synthetic analogs and SAR analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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